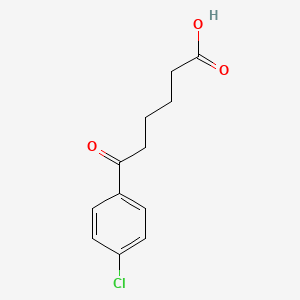

6-(4-Chlorophenyl)-6-oxohexanoic acid

描述

Contextualization within Substituted Hexanoic Acid Chemistry

Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid naturally found in various animal fats and plants. nih.govwikipedia.org Its derivatives, formed by substituting one or more hydrogen atoms with other functional groups, are a significant class of compounds in organic chemistry. ontosight.ai These substitutions can dramatically alter the physical and chemical properties of the parent molecule, including its polarity, acidity, and reactivity.

In the case of 6-(4-Chlorophenyl)-6-oxohexanoic acid, the hexanoic acid backbone is modified in two critical ways:

A ketone group (C=O) is introduced at the 6-position, transforming the terminal carbon of the standard hexanoic acid chain.

A 4-chlorophenyl group is attached to this same carbon.

This structure places it within the family of oxo-carboxylic acids, which contain both a ketone and a carboxylic acid group. Research into related compounds, such as 6-aryl-4-oxohexanoic acids, has explored their synthesis through methods like the condensation of levulinic acid with various aldehydes, followed by reduction. researchgate.netnih.gov These synthetic pathways highlight the chemical strategies used to create complex hexanoic acid derivatives.

Significance of the Chlorophenyl Moiety in Organic Synthesis and Functional Modulation

The chlorophenyl group is a common structural motif in many synthetic compounds, particularly in the fields of pharmaceuticals and materials science. Its inclusion in a molecule can serve several purposes. The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the attached phenyl ring and other nearby functional groups.

In organic synthesis, the chlorophenyl moiety is a versatile building block. For instance, it is a key intermediate in the synthesis of various heterocyclic compounds, such as 1,3,5-oxadiazines and sulfonamides, which have shown potential biological activities. mdpi.comnih.gov The presence of the chlorine atom provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Furthermore, the chlorophenyl group can act as a protecting group for hydroxyl functions in carbohydrate chemistry. researchgate.net Its stability under certain acidic conditions and its selective removal make it a useful tool for chemists synthesizing complex natural products. The incorporation of this moiety is also a strategy to enhance the biological potential of a molecule; for example, it is found in intermediates used to synthesize well-known antihistamine drugs. asianpubs.org The lipophilicity and electronic properties conferred by the chlorophenyl group can modulate a molecule's ability to interact with biological targets.

Structure

3D Structure

属性

IUPAC Name |

6-(4-chlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAIFOPOCXTVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620426 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56721-40-5 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Chemical Reactivity and Mechanistic Transformations of 6 4 Chlorophenyl 6 Oxohexanoic Acid

Oxidative Transformations of the Keto and Carboxylic Acid Functionalities

The keto and carboxylic acid groups of 6-(4-chlorophenyl)-6-oxohexanoic acid are susceptible to various oxidative reactions. While specific studies on this molecule are not prevalent, its reactivity can be inferred from established principles of organic chemistry.

The carboxylic acid moiety can undergo oxidative decarboxylation. Photocatalytic methods using cerium halides, for example, can facilitate the conversion of carboxylic acids into ketones or aldehydes under mild conditions with oxygen as the oxidant. nih.gov This process typically involves the formation of a Ce(IV) carboxylate intermediate which then undergoes facile decarboxylation. nih.gov The application of such methods to this compound would likely yield a ketone by replacing the carboxyl group.

The ketone functionality, on the other hand, can be transformed through reactions like the Baeyer-Villiger oxidation. This reaction converts ketones to esters using peroxy acids. The migratory aptitude of the adjacent groups determines the product. For an aryl alkyl ketone like this compound, the aryl group (4-chlorophenyl) has a higher migratory aptitude than the alkyl chain, suggesting that the oxygen atom would be inserted between the carbonyl carbon and the aromatic ring. This would result in the formation of an ester derivative.

Reductive Pathways of the Carbonyl Group

The carbonyl group is readily targeted by various reducing agents, leading to several potential products.

Reduction to Alcohol and Lactone Formation: The keto group can be reduced to a secondary alcohol, forming 6-(4-chlorophenyl)-6-hydroxyhexanoic acid. In a study on analogous 6-aryl-4-oxohexanoic acids, the reduction of the ketone functionality was observed to sometimes lead to the formation of a lactone derivative as a by-product. researchgate.net This occurs via an initial reduction of the carbonyl group to a hydroxyl group, which then undergoes intramolecular cyclization with the carboxylic acid moiety. researchgate.net

Complete Reduction to Methylene (B1212753) Group: For complete deoxygenation of the carbonyl group to a methylene group (CH₂), harsh reduction conditions are typically employed. The Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are standard methods for converting ketones to alkanes. youtube.com Applying these methods to this compound would yield 6-(4-chlorophenyl)hexanoic acid.

Reductive Dimerization: Another reductive pathway involves the coupling of two molecules. Reductive dimerization of carbonyl compounds, often mediated by titanium reagents like TiCl₃ and a reducing agent (e.g., LiAlH₄), can produce alkenes. redalyc.org This intermolecular carbonyl coupling, if applied to this compound, would result in a dimeric alkene structure. redalyc.org

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol/Lactone | e.g., NaBH₄, H₂/Pd-C | 6-(4-Chlorophenyl)-6-hydroxyhexanoic acid / corresponding lactone | researchgate.net |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 6-(4-Chlorophenyl)hexanoic acid | youtube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 6-(4-Chlorophenyl)hexanoic acid | youtube.com |

| Reductive Dimerization | TiCl₃, LiAlH₄ or Zn(Cu) | Dimeric alkene | redalyc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

Given that both groups deactivate the ring, forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts alkylation. The position of substitution would be determined by the combined directing effects. The powerful meta-directing effect of the acyl group would favor substitution at the positions meta to it (C3 and C5), while the ortho, para-directing effect of the chlorine atom would favor substitution at the positions ortho to it (C3 and C5). Therefore, incoming electrophiles would predominantly be directed to the C3 and C5 positions of the aromatic ring.

Nucleophilic Aromatic Substitution: Aryl halides with electron-withdrawing substituents are activated towards nucleophilic aromatic substitution. libretexts.orgpressbooks.pub The this compound molecule is a candidate for this type of reaction. The presence of the strongly electron-withdrawing carbonyl group para to the chlorine atom stabilizes the negative charge in the intermediate carbanion (a Meisenheimer complex) through resonance. pressbooks.pub This stabilization facilitates the displacement of the chloride ion by a nucleophile. libretexts.orgpressbooks.pub Common nucleophiles for this reaction include hydroxide (B78521) ions, alkoxides, and amines. For example, reaction with sodium hydroxide at elevated temperatures could replace the chlorine atom with a hydroxyl group, yielding 6-(4-hydroxyphenyl)-6-oxohexanoic acid. pressbooks.pub

Elucidation of Reaction Mechanisms and Kinetics

Friedel-Crafts Acylation Mechanism: The synthesis of this compound itself can be achieved via Friedel-Crafts acylation. This reaction would involve treating chlorobenzene (B131634) with adipic anhydride (B1165640) or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgyoutube.com The mechanism proceeds in several steps:

The Lewis acid coordinates to a carbonyl oxygen of the acylating agent (e.g., adipic anhydride). youtube.com

This coordination makes the carbonyl carbon highly electrophilic, leading to the formation of an acylium ion, which is resonance-stabilized. youtube.comyoutube.com

The aromatic ring of chlorobenzene acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com

A base (like AlCl₄⁻) removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. youtube.comyoutube.com

Nucleophilic Aromatic Substitution Mechanism: As mentioned, the displacement of the chlorine atom proceeds via a specific mechanism distinct from Sₙ1 or Sₙ2 reactions. pressbooks.pub

Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized onto the aromatic ring and, importantly, onto the oxygen atom of the para-carbonyl group, which provides significant stabilization. libretexts.org

Elimination Step: The leaving group (chloride ion) is expelled from the complex, and the aromaticity of the ring is restored. pressbooks.pub The first step, the formation of the stabilized carbanion, is typically the rate-determining step.

The kinetics of such reactions are generally second order, being first order in both the aryl halide and the nucleophile.

Formation of Derived Functionalized Compounds (e.g., Esters, Amides)

The carboxylic acid functionality is a prime site for derivatization into esters and amides.

Esterification: Esters can be readily synthesized from the carboxylic acid group. A classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, more reactive reagents can be employed. For instance, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yield route to the corresponding ester. nih.gov Various other modern methods exist, utilizing coupling reagents that activate the carboxylic acid. organic-chemistry.org

Amidation: Amides are formed by reacting the carboxylic acid with an amine. Direct thermal reaction is possible but often requires high temperatures. nih.gov More commonly, the carboxylic acid is first activated. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a more reactive species like an acyl chloride. nih.govnih.gov A wide range of reagents have been developed to facilitate amide bond formation under mild conditions, which is crucial in pharmaceutical and medicinal chemistry. nih.govorganic-chemistry.org For example, a derived amide, 6-[(4-chlorophenyl)methylamino]-6-oxohexanoic acid, has been documented. nih.gov

| Derivative | Method | Reagents | Reference |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | organic-chemistry.org |

| Ester | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | nih.gov |

| Amide | Direct Amidation (via coupling agent) | Amine (R-NH₂), Coupling Agent (e.g., DCC, T3P®) | nih.govorganic-chemistry.org |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | nih.gov |

| Amide | Boron-based Reagent | Amine (R-NH₂), B(OCH₂CF₃)₃ | nih.gov |

Advanced Spectroscopic and Analytical Techniques for the Characterization of 6 4 Chlorophenyl 6 Oxohexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For 6-(4-Chlorophenyl)-6-oxohexanoic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for this compound would be consistent with its structure, showing distinct resonances for the aromatic and aliphatic protons. The aromatic protons on the chlorophenyl ring typically appear as two doublets in the downfield region (approx. 7.4-8.0 ppm) due to the symmetrical substitution pattern. The aliphatic chain protons would present as a series of multiplets, with the methylene (B1212753) group adjacent to the ketone (C5) being the most downfield of the aliphatic signals (approx. 2.9-3.1 ppm), and the methylene group adjacent to the carboxylic acid (C2) also shifted downfield (approx. 2.3-2.5 ppm). The signal for the acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the two carbonyl carbons (ketone and carboxylic acid), the six aromatic carbons (four unique signals due to symmetry), and the five aliphatic carbons of the hexanoic acid chain. The carbonyl carbon of the ketone is typically found around 198-200 ppm, while the carboxylic acid carbonyl appears around 178-180 ppm. The aromatic carbons resonate in the 128-140 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural confirmation. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the aliphatic chain protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10.0 (broad singlet) | ~179 |

| Ketone (C=O) | - | ~199 |

| Aromatic C-H (ortho to C=O) | ~7.9 (doublet) | ~129 |

| Aromatic C-H (ortho to Cl) | ~7.5 (doublet) | ~130 |

| Aromatic C (ipso to C=O) | - | ~135 |

| Aromatic C (ipso to Cl) | - | ~139 |

| -CH₂- (Position 5) | ~3.0 (triplet) | ~38 |

| -CH₂- (Position 2) | ~2.4 (triplet) | ~34 |

| -CH₂- (Position 4) | ~1.7 (multiplet) | ~24 |

| -CH₂- (Position 3) | ~1.6 (multiplet) | ~23 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound (C₁₂H₁₃ClO₃), the calculated exact mass would be compared to the experimentally determined mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+), with an M+2 peak approximately one-third the intensity of the M+ peak.

Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would induce reproducible fragmentation of the molecule. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain, leading to the formation of a chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141). This is often the base peak.

McLafferty Rearrangement: A characteristic rearrangement for ketones and carboxylic acids with a sufficiently long alkyl chain, which can lead to the loss of a neutral alkene molecule.

Loss of Small Molecules: Fragmentation involving the loss of water (M-18), the carboxyl group (M-45), or cleavage of the aliphatic chain.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 240 / 242 | [C₁₂H₁₃ClO₃]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 139 / 141 | [C₇H₄ClO]⁺ | Chlorobenzoyl cation, from alpha-cleavage |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching absorptions would be visible: one for the aromatic ketone around 1685 cm⁻¹, and another for the carboxylic acid around 1710 cm⁻¹. vscht.czmasterorganicchemistry.com Other key peaks include C-H stretches for the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (approx. 1600 and 1475 cm⁻¹), and a C-Cl stretch in the lower wavenumber region (approx. 1090 cm⁻¹). vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=O Stretch (Ketone) | ~1685 | Strong, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium to Strong |

X-ray Crystallography for Precise Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most precise and unambiguous structural information. This technique determines the three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles.

An X-ray crystallographic analysis of this compound would confirm the atomic connectivity and reveal the molecule's conformation in the crystal lattice. Furthermore, it would provide detailed insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures. Key data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A typical method would utilize a C18 stationary phase column with a gradient elution mobile phase, such as a mixture of water (often with an acidic modifier like 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is typically performed using a UV-Vis detector, set to a wavelength where the aromatic chlorophenyl chromophore absorbs strongly (e.g., ~254 nm). The purity is determined by the peak area percentage of the main compound relative to any impurities.

Gas Chromatography (GC): GC analysis is generally suited for volatile and thermally stable compounds. Direct analysis of a carboxylic acid by GC can be challenging due to its low volatility and potential for thermal decomposition. Therefore, analysis would typically require a derivatization step, such as esterification of the carboxylic acid group (e.g., to its methyl ester), to increase its volatility and thermal stability prior to injection.

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Approaches Applied to 6 4 Chlorophenyl 6 Oxohexanoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 6-(4-Chlorophenyl)-6-oxohexanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (geometry optimization), analyze its molecular orbitals, and predict its vibrational spectra. nih.govjacsdirectory.com

Geometry Optimization: The first step in a DFT study is to find the minimum energy conformation of the molecule. This process adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. For this compound, this would involve determining the precise arrangement of the chlorophenyl ring relative to the keto-hexanoic acid chain.

Electronic Structure: DFT calculations provide detailed information about the molecule's electronic landscape. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. uaeu.ac.ae The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. eurjchem.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions. mdpi.comresearchgate.net

Vibrational Analysis: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms. cyberleninka.ru By comparing the calculated infrared (IR) and Raman spectra with experimental data, the accuracy of the computational model can be validated, and experimental spectra can be interpreted with greater confidence. researchgate.net For instance, DFT can precisely predict the frequencies for the C=O stretching of the ketone and carboxylic acid groups, as well as the C-Cl stretching of the chlorophenyl ring.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability; localized on the chlorophenyl ring. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; localized around the carbonyl groups. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |

| C=O (Ketone) Stretch | 1720 cm⁻¹ | Characteristic vibrational frequency for identifying the ketone group. |

| C=O (Acid) Stretch | 1765 cm⁻¹ | Characteristic vibrational frequency for identifying the carboxylic acid group. |

Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis and Initial Optimizations

Due to the flexible nature of its six-carbon chain, this compound can exist in numerous conformations. Exploring the entire potential energy surface to find all possible low-energy structures using high-level methods like DFT is computationally expensive. Therefore, faster methods are used for initial screening.

Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule. They are extremely fast and ideal for performing conformational searches on flexible molecules. A systematic search can be performed by rotating the single bonds in the hexanoic acid chain to generate thousands of possible conformers, which are then rapidly minimized to identify a set of unique, low-energy structures.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, bridge the gap between MM and DFT. wikipedia.orgnumberanalytics.com They are based on quantum mechanics but use approximations and parameters derived from experimental data to simplify calculations. nih.gov They are orders of magnitude faster than DFT, making them suitable for refining the geometries of the many conformers identified by MM. nih.gov The resulting optimized structures provide a more reliable set of candidates for final, high-accuracy optimization using DFT. This hierarchical approach ensures a thorough exploration of the conformational space while managing computational cost.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or potential metabolic transformations. This involves mapping the potential energy surface that connects reactants to products.

The process begins by optimizing the geometries of the reactants and products. Then, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to occur. Its geometry provides crucial insights into the mechanism of bond formation and breakage. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed to find an initial guess for the TS structure, which is then fully optimized.

Once the transition state is confirmed (typically by a vibrational analysis showing a single imaginary frequency), the activation energy (the energy difference between the reactants and the transition state) can be calculated. This value is directly related to the reaction rate. By modeling different potential pathways, researchers can predict the most favorable reaction mechanism under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are essential tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. mdpi.com

To build a QSAR/QSPR model for analogs of this compound, a dataset of related compounds with known activities or properties is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular weight, atom counts).

Geometrical descriptors: Based on the 3D structure (e.g., surface area, molecular volume).

Electronic descriptors: Related to the charge distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as lipophilicity (LogP) and polar surface area (PSA).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to create an equation that correlates a subset of these descriptors with the observed activity. A robust model can then be used to predict the activity of new analogs, helping to prioritize which compounds to synthesize and test. nih.gov

| Descriptor | Calculated Value | Relevance |

|---|---|---|

| Molecular Weight (MW) | 254.70 g/mol | Basic property affecting size and diffusion. |

| LogP (Octanol-Water Partition) | 2.85 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Number of Rotatable Bonds | 7 | Indicates molecular flexibility. |

| Hydrogen Bond Donors | 1 | Contributes to intermolecular interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to intermolecular interactions with biological targets. |

In Silico Screening and Ligand-Protein Interaction Predictions

In silico methods are widely used to predict if a molecule like this compound could bind to a specific biological target, such as a protein or enzyme, and to understand the nature of this interaction. nih.gov

Molecular Docking: This is the most common technique used for ligand-protein interaction prediction. mdpi.com It involves computationally placing the molecule (the ligand) into the binding site of a protein receptor. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy (kcal/mol), with more negative values indicating a stronger interaction. nih.gov The results predict the most likely binding pose and affinity of the compound within the target's active site. frontiersin.org

Interaction Analysis: The predicted binding pose reveals specific intermolecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Threonine, Asparagine).

Hydrophobic interactions: Occurring between the chlorophenyl ring and nonpolar residues (e.g., Leucine, Phenylalanine, Valine). frontiersin.org

Pi-stacking: An interaction between the aromatic chlorophenyl ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen bonds: A specific interaction involving the chlorine atom.

These computational screening methods allow for the rapid evaluation of large libraries of compounds against a biological target, helping to identify promising candidates for further experimental testing. mdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding affinity. |

| Interacting Residues | Arg120, Tyr355, Phe410 | Identifies key amino acids in the binding site. |

| Hydrogen Bonds | Carboxylic acid with Arg120 (2.8 Å) | A strong, stabilizing polar interaction. |

| Hydrophobic Interactions | Chlorophenyl ring with Phe410 | A key nonpolar interaction contributing to binding. |

Structure Activity Relationship Sar Studies and Rational Design of 6 4 Chlorophenyl 6 Oxohexanoic Acid Derivatives

Exploration of Structural Modifications on the Phenyl Ring and Hexanoic Acid Backbone

Impact of Halogen Substituents on Activity Profiles

One study identified a 6-oxo-4-phenyl-hexanoic acid derivative, referred to as compound 12a, which demonstrated potent RORγt inhibitory activity and a favorable pharmacokinetic profile. nih.gov The improved characteristics of this compound were attributed to the introduction of chlorine atoms, highlighting the positive impact of halogen substitution in this series of molecules. nih.gov

Table 1: Impact of Halogen Substitution on RORγt Inhibitory Activity

| Compound | Phenyl Ring Substitution | RORγt Inhibitory Activity (IC50) | Key Finding |

| 6a | Unsubstituted Phenyl | Baseline Activity | Starting point for SAR studies. |

| 12a | Chlorinated Phenyl | Potent Inhibition | Introduction of chlorine atoms improved membrane permeability and inhibitory activity. nih.gov |

Alkyl Chain Length and Branching Effects

Detailed research findings on the specific effects of varying the alkyl chain length and introducing branching to the hexanoic acid backbone of 6-(4-chlorophenyl)-6-oxohexanoic acid derivatives were not available in the provided search results. Such studies are a common strategy in medicinal chemistry to explore the binding pocket of a target protein and optimize van der Waals interactions, which can significantly impact potency and selectivity. Further research in this area would be beneficial to fully elucidate the SAR of this compound class.

Carbonyl Group Position and Modifications

Information regarding the systematic investigation of the carbonyl group's position and its modification on the hexanoic acid backbone of this compound derivatives was not found in the provided search results. The carbonyl group is a key functional feature, often involved in hydrogen bonding with biological targets. Modifying this group, for example, by reduction to a hydroxyl group or conversion to an oxime or hydrazone, can have a profound effect on a molecule's biological activity. The absence of such data indicates a potential area for future research to complete the SAR profile of these derivatives.

Derivatization Strategies for Modulating Biological Target Interactions

Synthesis and Evaluation of Phenylhydrazone Analogues

While the synthesis and evaluation of phenylhydrazone analogues are a common derivatization strategy in medicinal chemistry to explore biological activity, specific studies focusing on the phenylhydrazone analogues of this compound were not identified in the provided search results. Phenylhydrazones are known to possess a wide range of biological activities, and their synthesis from a keto-acid precursor like this compound would be a chemically feasible approach to generate novel derivatives for biological screening.

Development of RORγt Inverse Agonists and Related Ligands

A significant area of research for derivatives of 6-oxo-4-phenyl-hexanoic acid has been in the development of inverse agonists for the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune diseases. researchgate.net Therefore, inverse agonists of RORγt are considered a promising therapeutic strategy for these conditions.

Inspired by the co-crystal structure of RORγt, a 6-oxo-4-phenyl-hexanoic acid derivative, compound 6a, was designed and synthesized as a ligand for this nuclear receptor. nih.gov Subsequent SAR studies on this scaffold, including the introduction of chlorine atoms as discussed in section 6.1.1, led to the discovery of more potent RORγt inverse agonists with improved pharmacokinetic profiles. nih.gov

Table 2: Development of 6-Oxo-4-phenyl-hexanoic Acid-Based RORγt Inverse Agonists

| Compound | Strategy | Biological Target | Therapeutic Potential |

| 6a | Design and synthesis based on RORγt co-crystal structure. nih.gov | RORγt | Autoimmune diseases. researchgate.net |

| 12a | Introduction of chlorine atoms to the phenyl ring of the 6a scaffold. nih.gov | RORγt | Autoimmune diseases, with improved pharmacokinetic profile. nih.gov |

This line of research demonstrates a successful application of rational drug design, where structural information of the biological target is used to guide the synthesis of new, more effective compounds.

Comparative Analysis of Structural Analogues and Their Activity Spectrum.nih.govresearchgate.net

A key area of investigation has been the modification of the aryl group. By replacing the 4-chlorophenyl group with other substituents, researchers have been able to probe the electronic and steric requirements for optimal activity. Additionally, the saturation of the hexanoic acid chain has been shown to be a critical determinant of the anti-inflammatory effect. nih.govresearchgate.net

Detailed findings from these studies are presented below, offering a comparative analysis of various structural analogues and their corresponding anti-inflammatory activities.

Research Findings

A study by Abouzid et al. focused on the synthesis and evaluation of a series of 6-aryl-4-oxohexanoic acids and their unsaturated precursors, the 6-aryl-4-oxohex-5-enoic acids, for in vivo anti-inflammatory activity. The carrageenan-induced rat paw edema model was used to assess the anti-inflammatory effects of these compounds. nih.govresearchgate.net

The unsaturated precursors, specifically the 6-aryl-4-oxohex-5-enoic acids, were found to exhibit noteworthy anti-inflammatory activity. The nature of the substituent on the aryl ring played a significant role in modulating this activity. Among the tested compounds in this unsaturated series, the derivative with a 4-phenoxy substituent on the phenyl ring demonstrated the highest in vivo activity, even surpassing the reference drug fenbufen (B1672489) at the same dose. nih.govresearchgate.net

In contrast, the saturated counterparts, the 6-aryl-4-oxohexanoic acids, which include this compound, were found to be inactive as anti-inflammatory agents in the same in vivo model. This stark difference in activity between the unsaturated and saturated analogues underscores the critical importance of the double bond in the hexenoic acid chain for the observed anti-inflammatory effect. nih.govresearchgate.net

The following tables provide a comparative overview of the structural analogues and their anti-inflammatory activity.

Data Tables

Table 1: Anti-inflammatory Activity of 6-Aryl-4-oxohex-5-enoic Acids

| Compound ID | Aryl Group | % Inhibition of Rat Paw Edema |

| IIa | Phenyl | 25.8 |

| IIb | 4-Chlorophenyl | 22.3 |

| IIc | 4-Methylphenyl | 19.7 |

| IId | 4-Methoxyphenyl | 21.4 |

| IIe | 4-Phenoxyphenyl | 47.8 |

| Fenbufen (Reference) | - | 45.2 |

Data sourced from Abouzid et al. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acids

| Compound ID | Aryl Group | % Inhibition of Rat Paw Edema |

| IIIa | Phenyl | Inactive |

| IIIb | 4-Chlorophenyl | Inactive |

| IIIc | 4-Methylphenyl | Inactive |

| IIId | 4-Methoxyphenyl | Inactive |

Data sourced from Abouzid et al. nih.govresearchgate.net

The provided data clearly illustrates that the presence of a double bond in conjugation with the keto group and the aromatic ring is a key structural feature for the anti-inflammatory activity of this class of compounds. The saturation of this double bond leads to a complete loss of activity. Furthermore, within the active unsaturated series, the substitution on the aryl ring fine-tunes the potency, with the 4-phenoxy group being the most favorable for anti-inflammatory effect. nih.govresearchgate.net

Mechanistic Insights into the Biological Activities of 6 4 Chlorophenyl 6 Oxohexanoic Acid and Its Analogues

Molecular Target Identification and Binding Affinity Studies

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within a biological system. Research into 6-(4-Chlorophenyl)-6-oxohexanoic acid and its analogues has begun to identify key proteins and pathways that are modulated by these compounds.

Retinoic Acid Receptor-Related Orphan Nuclear Receptor Gamma t (RORγt):

The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) has been identified as a promising therapeutic target for a range of immune-mediated diseases. nih.govresearchgate.net It serves as a major transcription factor for genes involved in the pathogenesis of conditions such as psoriasis, including interleukin (IL)-17A, IL-22, and IL-23R. nih.govresearchgate.net

In the quest for potent RORγt inhibitors, a series of 6-oxo-4-phenyl-hexanoic acid derivatives have been designed and synthesized. nih.gov Through structure-activity relationship (SAR) studies, it was discovered that the introduction of chlorine atoms into the structure of these derivatives could enhance their membrane permeability profiles. nih.gov This structural modification led to the identification of compounds with potent RORγt inhibitory activity and favorable pharmacokinetic profiles. nih.gov While a specific IC50 value for this compound is not explicitly detailed in the available literature, the research strongly indicates that the chloro-substitution is a key feature for potent inverse agonist activity against RORγt. nih.govresearchgate.net

Human Kynurenine Aminotransferase-1 (hKAT-1):

To date, scientific literature available through extensive searches does not provide any information on the inhibitory or modulatory activity of this compound or its close analogues on human Kynurenine Aminotransferase-1 (hKAT-1).

The anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) are often attributed to their interference with the arachidonic acid metabolism pathway, which is responsible for the production of pro-inflammatory eicosanoids. A study on a series of 6-aryl-4-oxohexanoic acids, including the 4-chloro substituted analogue, investigated their effects on this pathway in vitro using a human whole blood assay.

The metabolism of arachidonic acid is primarily mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme systems. The study evaluated the inhibitory effects of these compounds on both 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the biosynthesis of leukotrienes and prostaglandins, respectively. The 4-chloro substituted compound, 6-(4-chlorophenyl)-4-oxohexanoic acid, demonstrated inhibitory activity against both enzymes, suggesting a dual mechanism of action in modulating the production of inflammatory mediators.

In Vitro Cellular Assays for Functional Response Evaluation (e.g., Antimicrobial, Anti-inflammatory Models)

To assess the functional consequences of the molecular interactions of this compound analogues, in vitro cellular assays are employed. These assays provide valuable information on the compound's potential therapeutic effects in a controlled cellular environment.

Anti-inflammatory Activity:

The in vitro anti-inflammatory potential of 6-(4-chlorophenyl)-4-oxohexanoic acid was evaluated by measuring its ability to inhibit key enzymes in the arachidonic acid cascade in human whole blood. The compound exhibited a notable inhibitory effect on both 5-lipoxygenase and cyclooxygenase-2, indicating its capacity to reduce the production of pro-inflammatory mediators.

| Enzyme | Percentage Inhibition (%) at 10 µM |

|---|---|

| 5-Lipoxygenase (5-LOX) | 35 |

| Cyclooxygenase-2 (COX-2) | 45 |

Antimicrobial Activity:

Despite comprehensive searches of the available scientific literature, no studies have been identified that investigate the antimicrobial or antifungal properties of this compound or its close analogues. Therefore, its potential as an antimicrobial agent remains unevaluated.

Preclinical In Vivo Animal Model Studies for Mechanistic Elucidation (e.g., Carrageenan-Induced Edema)

To further understand the mechanistic basis of a compound's biological activity in a whole organism, preclinical in vivo animal models are utilized. The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.

A series of 6-aryl-4-oxohexanoic acids, including the 4-chloro derivative, were tested in this in vivo model. The study demonstrated that 6-(4-chlorophenyl)-4-oxohexanoic acid possesses significant anti-inflammatory activity. When administered at a dose of 50 mg/kg, the compound produced a marked reduction in paw edema, comparable to the reference drug fenbufen (B1672489). This in vivo activity corroborates the in vitro findings of its inhibitory effects on the enzymes of the arachidonic acid pathway.

| Compound | Dose (mg/kg) | Percentage Inhibition of Edema (%) |

|---|---|---|

| 6-(4-chlorophenyl)-4-oxohexanoic acid | 50 | 42 |

| Fenbufen (Reference) | 50 | 45 |

Concluding Remarks and Prospective Directions in 6 4 Chlorophenyl 6 Oxohexanoic Acid Research

Synthesis and Reaction Chemistry Frontiers

The synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid can be approached through several established organic chemistry methodologies. A prominent and plausible route is the Friedel-Crafts acylation. chemistryjournals.net This reaction would involve the acylation of chlorobenzene (B131634) with adipic anhydride (B1165640) or adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The reaction mechanism involves the formation of an acylium ion from the adipic acid derivative, which then undergoes electrophilic aromatic substitution onto the chlorobenzene ring. The para-substitution is generally favored due to the directing effect of the chlorine atom.

Alternative synthetic strategies could also be explored. For instance, a synthetic pathway could involve the reaction of 4-chloroacetophenone with a five-carbon chain containing a terminal leaving group, such as ethyl 5-bromovalerate, followed by hydrolysis of the ester. Another potential route is the condensation of 4-chlorobenzaldehyde (B46862) with levulinic acid to form an intermediate which is then reduced. researchgate.net

Future research in the synthesis of this compound could focus on the development of more sustainable and efficient catalytic systems. This includes the use of solid acid catalysts or milder Lewis acids to minimize waste and improve reaction yields. researchgate.net Furthermore, exploring the reactivity of the carboxylic acid and ketone functionalities could lead to the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

| Plausible Synthetic Route | Reactants | Catalyst | Key Reaction Type |

| Friedel-Crafts Acylation | Chlorobenzene, Adipic anhydride/Adipoyl chloride | AlCl₃ | Electrophilic Aromatic Substitution |

| Condensation-Reduction | 4-Chlorobenzaldehyde, Levulinic acid | Base, then reducing agent (e.g., H₂/Pd) | Condensation followed by Reduction |

Advancements in Spectroscopic and Computational Characterization

Detailed spectroscopic and computational analysis is crucial for the unambiguous characterization of this compound and for understanding its electronic and structural properties.

Spectroscopic Characterization:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, typically in the range of 7.0-8.0 ppm. The methylene (B1212753) protons of the hexanoic acid chain would appear as multiplets in the upfield region, and the carboxylic acid proton would present as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the ketone and the carboxylic acid, as well as for the aromatic carbons and the aliphatic carbons of the hexanoic acid chain.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid functional groups, typically appearing in the region of 1680-1740 cm⁻¹. A broad O-H stretching band for the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

Mass Spectrometry: Mass spectrometric analysis would confirm the molecular weight of the compound (240.68 g/mol ). alfa-chemistry.com The fragmentation pattern would provide valuable information about the molecular structure, with characteristic fragments corresponding to the chlorophenyl group and the hexanoic acid chain.

Computational Characterization:

Density Functional Theory (DFT) calculations could be employed to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. researchgate.net Such studies can provide insights into the molecule's conformational preferences, bond lengths, and bond angles. Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand the intramolecular interactions and charge distribution. researchgate.net

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons (7.0-8.0 ppm), methylene protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Distinct signals for carbonyl, carboxylic, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretching bands (1680-1740 cm⁻¹) and a broad O-H stretching band (2500-3300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight and characteristic fragmentation patterns. |

Future Avenues in Structure-Activity Relationship Elucidation

The structure of this compound, featuring a lipophilic chlorophenyl group and a hydrophilic carboxylic acid moiety connected by a flexible aliphatic chain, suggests its potential for biological activity. Future research should focus on elucidating the structure-activity relationships (SAR) of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies could be a valuable tool in this endeavor. researchgate.net By synthesizing a library of analogs with systematic variations in the aromatic substituent (e.g., different halogens, alkyl, or alkoxy groups), the aliphatic chain length, and the position of the keto group, it would be possible to build predictive QSAR models. These models could help in identifying the key molecular descriptors that govern the biological activity of this class of compounds.

Key structural modifications to explore for SAR studies include:

Aromatic Ring Substitution: Investigating the effect of different substituents at the para, meta, and ortho positions of the phenyl ring.

Aliphatic Chain Modification: Varying the length of the alkyl chain and introducing branching or unsaturation.

Keto Group Position: Synthesizing isomers with the carbonyl group at different positions along the hexanoic acid chain.

These studies will be instrumental in designing and optimizing new molecules with enhanced potency and selectivity for specific biological targets.

Unexplored Biological Mechanisms and Research Opportunities

While the specific biological activities of this compound are yet to be extensively investigated, the known pharmacological profiles of related compounds offer promising research directions. For instance, various aryl oxohexanoic acid derivatives have been reported to exhibit anti-inflammatory properties. nih.gov This suggests that this compound could potentially act as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Future research should, therefore, involve screening this compound against a panel of biological targets to identify its primary mechanism of action. Investigating its effects on various cell signaling pathways could reveal novel therapeutic applications. Furthermore, its potential as an antimicrobial, anticancer, or antiviral agent should also be explored, given the broad spectrum of biological activities observed for structurally similar compounds. The presence of the chlorophenyl moiety, a common feature in many bioactive molecules, further warrants a thorough investigation into the pharmacological potential of this compound.

常见问题

Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using adipoyl chloride and 4-chlorobenzene derivatives. Key steps include:

- Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic conditions to form intermediates.

- Cyclization and functionalization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Critical Parameters : Temperature control (reflux conditions), catalyst loading, and solvent polarity significantly impact yield and purity. For example, excessive acid catalysts may lead to byproducts via over-acylation, while inert atmospheres (N₂) prevent oxidation of intermediates .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ ~7.4–7.3 ppm (multiplet, aromatic protons) and δ ~2.3–1.6 ppm (alkyl chain protons) confirm the chlorophenyl and hexanoic acid moieties. A carbonyl signal at δ ~173–179 ppm (¹³C) verifies the ketone and carboxylic acid groups .

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2500–3300 cm⁻¹ (broad, -COOH) are critical markers .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₂H₁₃ClO₃ (M⁺ = 240.68) validate the molecular formula .

Q. What are the stability profiles of this compound under various storage conditions, and how should samples be handled?

- Methodological Answer :

- Stability : The compound is hygroscopic and prone to hydrolysis in humid environments. Store at 4°C in anhydrous conditions (e.g., desiccator with silica gel).

- Degradation : Exposure to light or heat (>40°C) may cause ketone reduction or decarboxylation. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Friedel-Crafts acylation vs. enzymatic oxidation methods?

- Methodological Answer :

- Friedel-Crafts Acylation : Yields ~60–75% but requires harsh acids (H₂SO₄) and high temperatures, risking side reactions like polyacylation .

- Enzymatic Oxidation : Using Candida tropicalis with fatty alcohol oxidase (FAO) achieves ~92% yield under mild conditions (pH 7, 30°C) but requires optimized enzyme activity and substrate specificity .

- Resolution : Compare reaction kinetics (e.g., Arrhenius plots) and purity profiles (HPLC-MS) to identify optimal conditions. Use DOE (Design of Experiments) to balance efficiency and sustainability .

Q. What computational methods predict the reactivity of the chlorophenyl group in substitution reactions, and how do they align with experimental data?

- Methodological Answer :

- DFT Calculations : Model nucleophilic aromatic substitution (SNAr) using Gaussian09 with B3LYP/6-31G(d). Electron-withdrawing Cl groups meta-direct electrophiles, but steric hindrance from the hexanoic chain reduces reactivity at the para position .

- Validation : Experimental substitution with amines (e.g., NH₃/EtOH) shows regioselectivity aligns with computed Fukui indices. Discrepancies arise in polar aprotic solvents (DMF), where solvation effects dominate .

Q. How do structural modifications (e.g., substituting Cl with Br or methyl groups) affect biological activity, and what assays validate these effects?

- Methodological Answer :

- Synthesis : Replace Cl with Br via Ullmann coupling (CuI, K₂CO₃) or introduce methyl groups via Grignard reactions .

- Biological Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli shows Br derivatives have 2–4× higher potency due to increased lipophilicity .

- Enzyme Inhibition : Fluorescence polarization assays (e.g., COX-2 inhibition) correlate with DFT-predicted binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。